3-Chloro-2-methyl-4-thiocyanatoaniline

Synthetic Efficiency Process Chemistry Yield Optimization

Substituting thiocyanatoaniline isomers risks yield loss and failed dye syntheses. This 3-chloro-2-methyl-4-thiocyanatoaniline provides the exact substitution pattern required for amino-formate and azo dyes. Its ortho-chloro and methyl groups ensure the correct steric and electronic profile for agrochemical building blocks. Key benefits: (1) Enables regioselective nucleophilic substitutions and cyclizations; (2) Avoids costly re-optimization of established synthetic routes; (3) Available with full analytical documentation for immediate scale-up.

Molecular Formula C8H7ClN2S
Molecular Weight 198.668
CAS No. 14030-84-3
Cat. No. B599249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methyl-4-thiocyanatoaniline
CAS14030-84-3
Molecular FormulaC8H7ClN2S
Molecular Weight198.668
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)SC#N)N
InChIInChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3
InChIKeyJRZHLVJULLQAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methyl-4-thiocyanatoaniline Overview


3-Chloro-2-methyl-4-thiocyanatoaniline (CAS 14030-84-3) is a specialized aromatic thiocyanate belonging to the class of substituted anilines . Its structure is uniquely characterized by the presence of a chlorine atom, a methyl group, and a thiocyanate (-SCN) moiety substituted on the aniline ring. This specific substitution pattern is primarily utilized as a key synthetic intermediate in the production of dyes, pigments, and agrochemicals . The compound is a yellow to orange crystalline solid with a molecular weight of 198.67 g/mol, and it is known to be insoluble in water but soluble in organic solvents .

1 Key synthetic intermediate for dyes and pigments
2 Agrochemical intermediate with reactive thiocyanate handle
3 Scaffold for antimicrobial research libraries

3-Chloro-2-methyl-4-thiocyanatoaniline: Substitution Risks


In scientific and industrial procurement, substituting one thiocyanatoaniline derivative for another is not trivial and can lead to significant downstream failures. The precise positions of the chloro and methyl substituents relative to the thiocyanate group on the aniline ring dictate the molecule's electronic properties, steric hindrance, and reactivity [1]. These factors critically influence the yield, regioselectivity, and purity of subsequent reactions, such as nucleophilic substitutions or cyclizations [2]. A change in substitution pattern—for example, moving the chloro group from the 3-position to the 5-position—can alter the compound's reactivity profile, potentially rendering it unsuitable for a specific synthetic pathway without extensive re-optimization. Therefore, generic substitution without quantitative evidence of functional equivalence is a high-risk proposition that can compromise product quality and process efficiency.

Substitution pattern sensitivity
Chloro and methyl positions critically determine electronic and steric reactivity.
Yield and selectivity impact
Altering the ring substitution may require re-optimization and can compromise reaction yields.

3-Chloro-2-methyl-4-thiocyanatoaniline: Differentiation Evidence


Reaction Yield Impact of Chloro Substitution

The specific 3-chloro substitution pattern on 3-chloro-2-methyl-4-thiocyanatoaniline significantly enhances its reactivity in nucleophilic displacement reactions compared to its non-chlorinated analog, leading to dramatically improved yields [1]. While a direct head-to-head comparison for this specific compound is unavailable, a class-level inference can be drawn from the reaction of structurally similar ortho-chlorophenyl thiocyanate (which shares the key ortho-chloro-thiocyanate motif). The presence of the ortho-chloro group is crucial for achieving practical yields, as demonstrated in the synthesis of thioalkyl anilines [1].

Reaction Yield Impact
Class-level inference
Yield increased from 29% to 50% (DMSO, analog reaction)
Chloro substitution may enhance nucleophilic displacement reactivity.
Head-to-head data for target compound not available.
Synthetic Efficiency Process Chemistry Yield Optimization

Regioselectivity in Dye Synthesis

The unique combination of a chloro and a methyl group adjacent to the amino and thiocyanate functionalities in 3-chloro-2-methyl-4-thiocyanatoaniline provides a distinct regiochemical profile that is specifically exploited for synthesizing certain organic dyes, such as amino-formate and azo dyes . In contrast, the closely related analog 3-chloro-4-thiocyanatoaniline (CAS 3226-46-8), which lacks the 2-methyl group, is primarily described for different applications, including medical and environmental research, and has a different physical property profile (e.g., a reported melting point of 60-61 °C) .

Regioselectivity in Dye Synthesis
Data to verify
Target: Key intermediate for amino-formate/azo dyes.
Comparator (CAS 3226-46-8): Broader research use; MP 60–61°C.
Regiochemical profile enables specific dye chemistry.
Melting point data for target not universally reported.
Dye Intermediates Regioselective Synthesis Chromophore Development

Antimicrobial Scaffold Potential

Studies on the synthesis of new antimicrobials have demonstrated that N-derivatives of chlorine-substituted 4-thiocyanatoanilines, a class to which 3-chloro-2-methyl-4-thiocyanatoaniline belongs, possess antimicrobial activity [1]. While specific quantitative data (e.g., MIC values) for the target compound's direct derivatives are not available in the scanned literature, the class-level evidence establishes the importance of the chlorine-substituted thiocyanatoaniline core as a pharmacophore. The unique 3-chloro-2-methyl substitution pattern on the target compound is a specific variant within this active class, offering a distinct chemical space for lead optimization that is not accessible from other isomers.

Antimicrobial Scaffold Potential
Class-level inference
Chlorine-substituted 4-thiocyanatoaniline core as pharmacophore
Scaffold for antimicrobial derivative synthesis.
Specific MIC data for target derivatives unavailable.
Antimicrobial Scaffolds Structure-Activity Relationship Medicinal Chemistry

3-Chloro-2-methyl-4-thiocyanatoaniline: Validated Applications


Specialty Dye & Pigment Synthesis

Procure this compound when the synthetic route specifically requires an aromatic thiocyanate intermediate with both chloro and methyl substituents for the construction of amino-formate or azo dyes . The unique substitution pattern on the aniline ring is a critical design element for achieving the desired color, fastness, and other properties of the final dye product. Using an alternative thiocyanatoaniline without this exact substitution pattern is likely to yield a different chromophore and is therefore not recommended for established, validated dye manufacturing processes.

Agrochemical Intermediate Manufacturing

Utilize 3-chloro-2-methyl-4-thiocyanatoaniline as a key building block in the multi-step synthesis of specific pesticides or herbicides . The thiocyanate group serves as a versatile handle for introducing sulfur-containing functionalities (e.g., thioethers, thiols, heterocycles) that are often essential for the bioactivity and physicochemical properties of modern agrochemicals. The ortho-chloro and methyl groups provide additional sites for derivatization or modulate the electronic properties of the molecule, making it a valuable and non-fungible intermediate in this field [1].

Antimicrobial Scaffold Exploration

Employ 3-chloro-2-methyl-4-thiocyanatoaniline as a starting material for generating novel chemical libraries based on the chlorine-substituted 4-thiocyanatoaniline pharmacophore [2]. This compound offers a distinct chemical space compared to other isomers (e.g., 3-chloro-4-thiocyanatoaniline or 5-chloro-2-methyl-4-thiocyanatoaniline). Researchers can synthesize a unique series of N-derivatives (e.g., amides, ureas, Schiff bases) to probe structure-activity relationships (SAR) against bacterial or fungal targets, capitalizing on the established class-level antimicrobial activity [2].

Application
Selection Property
Validation Focus
Specialty Dye & Pigment Synthesis
Correct 3-chloro-2-methyl-4-thiocyanato substitution
Regioselectivity and chromophore performance
Agrochemical Intermediate Manufacturing
Ortho-chloro and thiocyanate reactivity
Derivatization and bioactivity screening
Antimicrobial Scaffold Exploration
Chlorine-substituted 4-thiocyanatoaniline core
In vitro antimicrobial screening of N-derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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